Axillaridine A

Vue d'ensemble

Description

Axillaridine A is a potent natural cholinesterase inhibitor, primarily isolated from the plant Sarcococca hookeriana var. digyna . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Axillaridine A involves several steps, starting from the extraction of the plant material. The plant is typically subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The crude extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity of the compound .

Analyse Des Réactions Chimiques

Aziridine Ring Reactivity

Axillaridine A’s aziridine moiety participates in nucleophilic ring-opening reactions due to inherent ring strain:

-

Alcoholysis/Aminolysis : Aziridines react with alcohols or amines to form β-amino alcohols or diamines, respectively . For example, trimethylsilylazide opens aziridines with asymmetric ligands to yield antiviral intermediates like oseltamivir precursors .

-

Organometallic Additions : Organocuprates attack aziridines at the less substituted carbon, forming substituted amines .

Example Reaction Pathway :

Necic Acid Lactone Hydrolysis

The γ-lactone ring in the necic acid component undergoes pH-dependent hydrolysis:

-

Acidic Conditions : Formic acid hydrolyzes the lactone to a dihydroxy carboxylic acid, retaining stereochemistry .

-

Basic Conditions : Barium hydroxide opens the lactone to a dicarboxylate salt, enabling further functionalization .

Hydrolysis Products :

| Condition | Product | Application |

|---|---|---|

| Acidic | Dihydroxy carboxylic acid | Intermediate for acylations |

| Alkaline | Dicarboxylate salt | Salt formation for purification |

Oxidative Modifications

The hydroxyl and amine groups in axillaridine are susceptible to oxidation:

-

mCPBA Oxidation : Converts secondary amines to N-oxides, altering electronic properties .

-

Periodate Cleavage : Oxidizes vicinal diols (e.g., in necic acid) to carbonyl compounds, useful for structural elucidation .

Bioconjugation Potential

Axillaridine’s primary amines react with bioorthogonal agents:

-

NHS Esters : Form stable amide bonds with lysine residues under mild alkaline conditions .

-

Diazonium Salts : Enable site-specific modifications for drug delivery applications .

Degradation Pathways

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Neuroprotective Effects

Axillaridine A has been identified as a potential neuroprotective agent. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly significant in the context of Alzheimer’s disease, where increased levels of acetylcholine can improve cognitive function and memory retention .

1.2 Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness has been tested against bacterial strains, demonstrating potential as a therapeutic agent in treating infections .

Biochemical Research

2.1 Molecular Dynamics Simulations

Molecular dynamics simulations have revealed that this compound forms stable π-π interactions with specific amino acids in target proteins, which is crucial for its inhibitory activity against enzymes like AChE. This interaction is vital for understanding the compound's mechanism of action and optimizing its structure for enhanced efficacy .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection in Alzheimer’s models | This compound significantly improved memory retention in animal models by inhibiting AChE activity. |

| Study 2 | Antimicrobial efficacy | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for clinical applications in infectious diseases. |

| Study 3 | Molecular dynamics analysis | Confirmed stable interactions with target proteins, providing insights into structural modifications for enhanced activity. |

Mécanisme D'action

Axillaridine A exerts its effects by binding to the active site of acetylcholinesterase, forming stable π-π interactions with aromatic residues such as tyrosine 124 . This binding inhibits the catalytic activity of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The reduction in the size of the catalytic gorge due to ligand interaction further stabilizes the enzyme-ligand complex .

Comparaison Avec Des Composés Similaires

Axillaridine A is unique among cholinesterase inhibitors due to its specific binding interactions and inhibitory potency. Similar compounds include:

Haloxysterol A, B, C, and D: These compounds also exhibit cholinesterase inhibitory activity but differ in their binding affinities and specific interactions.

Sarcodine and Isosarcodine: These alkaloids share structural similarities with this compound and have been studied for their multi-target inhibitory activities.

Sarsalignenone and Voacangine Hydroxyindolenine: These compounds also show high affinities for cholinesterase enzymes and have potential therapeutic applications.

Activité Biologique

Axillaridine A is a natural compound derived from certain plant species, particularly noted for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with enzymes, particularly acetylcholinesterase (AChE), and its implications for therapeutic applications.

Molecular Dynamics and Enzyme Interaction

Recent studies have utilized molecular dynamics simulations to investigate the interaction of this compound with human acetylcholinesterase (hAChE). These simulations reveal that this compound forms stable π-π interactions with the aromatic ring of tyrosine 124 (Tyr124), which significantly inhibits the catalytic activity of the enzyme. The binding of this compound alters the geometry of the active site, leading to a reduction in its size over time due to increased interactions with amino acid residues. This change in conformation inhibits substrate access, thereby reducing enzymatic activity .

Biological Activity Evaluation

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

- Inhibition of Acetylcholinesterase : A study demonstrated that this compound effectively inhibited hAChE, which is crucial for regulating neurotransmission in the nervous system. The inhibition was quantified through kinetic assays, showing significant reductions in enzyme activity at varying concentrations of this compound.

- Neuroprotective Properties : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This effect was measured using cell viability assays where treated cells showed higher survival rates compared to untreated controls under oxidative stress conditions.

- Antimicrobial Activity : this compound has been tested against several pathogenic microorganisms. Preliminary results suggest that it exhibits antimicrobial properties, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections .

Propriétés

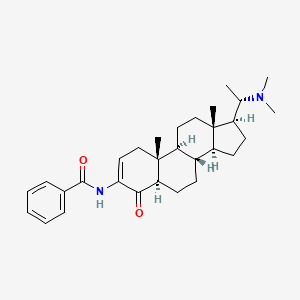

IUPAC Name |

N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O2/c1-19(32(4)5)22-13-14-23-21-11-12-25-27(33)26(31-28(34)20-9-7-6-8-10-20)16-18-30(25,3)24(21)15-17-29(22,23)2/h6-10,16,19,21-25H,11-15,17-18H2,1-5H3,(H,31,34)/t19-,21-,22+,23-,24-,25-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAOKPMWBVUQPK-IWDJEAQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Axillaridine A and where is it found?

A1: this compound is a pregnane-type steroidal alkaloid originally isolated from the seeds of Crotalaria axillaris []. It has since been found in other plant species, including Pachysandra terminalis [, ] and Sarcococca hookeriana [].

Q2: How does this compound exert its biological activity?

A2: this compound demonstrates inhibitory activity against cholinesterases, particularly acetylcholinesterase (AChE) [, , ]. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound prolongs the action of acetylcholine in the synaptic cleft.

Q3: Can you explain the mechanism of this compound binding to acetylcholinesterase?

A3: Molecular dynamics simulations have provided insights into how this compound interacts with the AChE active site [, ]. The simulations suggest that this compound binds at the peripheral anionic site of AChE, forming π-π interactions with aromatic residues like tyrosine. Specifically, a stable π-π interaction with Tyr124 was identified as potentially crucial for inhibiting the enzyme's catalytic activity [].

Q4: What is the structural formula and molecular weight of this compound?

A4: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they mention its structure elucidation through spectroscopic techniques like NMR and MS [, , ]. Full structural characterization would involve determining its exact molecular formula and weight.

Q5: Is there any research on the structure-activity relationship (SAR) of this compound?

A5: While the provided abstracts don't delve into specific SAR studies for this compound, research on other steroidal alkaloids from Pachysandra procumbens showed that modifications to the structure, including the presence of specific functional groups, influenced their antiestrogen-binding site inhibitory activity []. This suggests that SAR studies could be valuable for understanding and optimizing the biological activity of this compound.

Q6: Has this compound shown promising results in treating Alzheimer's disease?

A6: While this compound exhibits AChE inhibitory activity in vitro, its potential as a therapeutic for Alzheimer's disease requires further investigation [, , ]. The in vivo efficacy, pharmacokinetic properties, and toxicity profile of this compound need to be thoroughly assessed before any conclusions about its therapeutic potential can be drawn.

Q7: What analytical methods are used to study this compound?

A7: Researchers employ various spectroscopic methods like IR, UV, NMR (including HMQC, COSY, and HMBC), and MS for the isolation, structure elucidation, and characterization of this compound [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.